

In-Depth Technical Guide to the Structural Analysis of Recoflavone and Its Derivatives

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Compound of Interest

Compound Name: Recoflavone

Cat. No.: B1679252

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Abstract

Recoflavone, a synthetic flavonoid derivative, has garnered significant attention for its potent anti-inflammatory properties and therapeutic potential in conditions such as gastritis and dry eye syndrome. This technical guide provides a comprehensive overview of the structural analysis of **Recoflavone** and its derivatives. It includes a summary of their biological activities, detailed experimental protocols for their synthesis and characterization, and an exploration of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel flavonoid-based therapeutics.

Structural Elucidation and Physicochemical Properties of Recoflavone

Recoflavone, also known as DA-6034, is chemically designated as 2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid. It belongs to the 5-O-methylated flavonoid class.^[1] Its fundamental structural and physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C20H18O8	[1]
Molecular Weight	386.356 g/mol	[1]
IUPAC Name	2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid	[1]
CAS Number	203191-10-0	
Appearance	Solid powder	
Purity	>98%	

Synthesis of Recoflavone and Its Derivatives

The synthesis of **Recoflavone** and its derivatives generally involves multi-step chemical reactions. A general scheme for the synthesis of 7-O-carboxymethylflavones, such as **Recoflavone**, is outlined below.

General Synthesis Protocol for Recoflavone (DA-6034)

The synthesis of **Recoflavone** (7-carboxymethyloxy-3',4',5-trimethoxy flavone monohydrate) can be achieved through a multi-step process starting from a suitably substituted chalcone.[2]

Step 1: Chalcone Formation

- A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) via a Claisen-Schmidt condensation to form the corresponding chalcone.

Step 2: Oxidative Cyclization to Flavone Core

- The synthesized chalcone undergoes oxidative cyclization to form the flavone ring system. This can be achieved using various reagents, such as iodine in DMSO or selenium dioxide.

Step 3: Functional Group Interconversion and Introduction of the Carboxymethoxy Group

- Hydroxyl groups on the flavone core are selectively protected and deprotected to allow for the introduction of the carboxymethoxy group at the 7-position. This is typically achieved by reacting the 7-hydroxyflavone with an α -haloacetate (e.g., ethyl bromoacetate) in the presence of a base, followed by hydrolysis of the ester to yield the carboxylic acid.

Step 4: Methylation

- The remaining hydroxyl groups at the 3', 4', and 5-positions are methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base.

Step 5: Final Product Formation

- The final product, 7-carboxymethoxy-3',4',5-trimethoxy flavone, is then purified and can be crystallized as a monohydrate.[\[2\]](#)

Synthesis of Recoflavone Derivatives

The synthesis of **Recoflavone** derivatives can be achieved by modifying the general synthetic scheme. For instance, derivatives with different substituents on the A and B rings can be prepared by using appropriately substituted acetophenones and benzaldehydes in the initial chalcone synthesis step. Furthermore, the carboxymethoxy group at the 7-position can be replaced with other functional groups by employing different alkylating agents in Step 3.

Biological Activity and Quantitative Data

Recoflavone and its derivatives exhibit a range of biological activities, with anti-inflammatory effects being the most prominent. The primary mechanism of action involves the inhibition of the NF- κ B and mTOR signaling pathways.[\[3\]](#)

Compound	Biological Activity	IC50 / Effective Concentration	Cell Line / Model	Reference
Recoflavone (DA-6034)	Inhibition of NF- κ B activation	-	Human gastric epithelial cells	[3]
Inhibition of COX-2 and phospho-IKK α expression	-	Inflammation-related colon cancer models	[3]	
Increased mucin secretion	200 μ M	Human conjunctival epithelial cells		
3',4'-dihydroxyflavone	Inhibition of LPS-induced nitric oxide level	9.61 \pm 1.36 μ M	RAW 264.7 macrophages	[4]
Luteolin	Inhibition of LPS-induced nitric oxide level	16.90 \pm 0.74 μ M	RAW 264.7 macrophages	[4]

Experimental Protocols for Structural and Biological Analysis

Structural Characterization

- Purpose: To determine the chemical structure of **Recoflavone** and its derivatives.
- Protocol:
 - Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

- Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
- Analyze the chemical shifts, coupling constants, and correlation peaks to elucidate the structure.
- Purpose: To determine the molecular weight and fragmentation pattern of the compounds.
- Protocol:
 - Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
 - Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
 - Acquire mass spectra in both positive and negative ionization modes using electrospray ionization (ESI) or another suitable ionization technique.
 - Analyze the molecular ion peak ($[M+H]^+$ or $[M-H]^-$) to confirm the molecular weight.
 - Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.
- Purpose: To determine the three-dimensional atomic and molecular structure of the compounds in a crystalline state.
- Protocol:
 - Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization conditions.
 - Mount a suitable crystal on a goniometer head.
 - Collect X-ray diffraction data using a single-crystal X-ray diffractometer.
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods.

- Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.

Biological Activity Assays

- Purpose: To quantify the inhibitory effect of **Recoclavone** and its derivatives on NF- κ B activation.
- Protocol:
 - Culture cells (e.g., HEK293T) stably or transiently transfected with an NF- κ B luciferase reporter construct.
 - Seed the cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
 - Stimulate the cells with an NF- κ B activator, such as tumor necrosis factor-alpha (TNF- α) or lipopolysaccharide (LPS), for 6-8 hours.
 - Lyse the cells and measure the luciferase activity using a luminometer.
 - Calculate the percentage of NF- κ B inhibition relative to the stimulated control and determine the IC₅₀ value.
- Purpose: To investigate the effect of **Recoclavone** and its derivatives on the mTOR signaling pathway.
- Protocol:
 - Culture cells (e.g., cancer cell lines) and treat them with the test compounds for a specified period.
 - Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

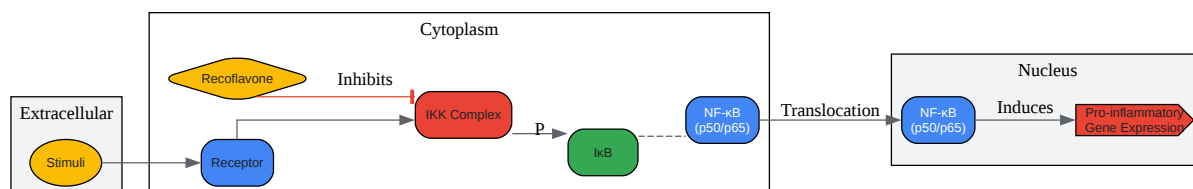
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, phospho-p70S6K, phospho-4E-BP1).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities to determine the changes in protein phosphorylation levels.

Signaling Pathway and Experimental Workflow

Visualizations

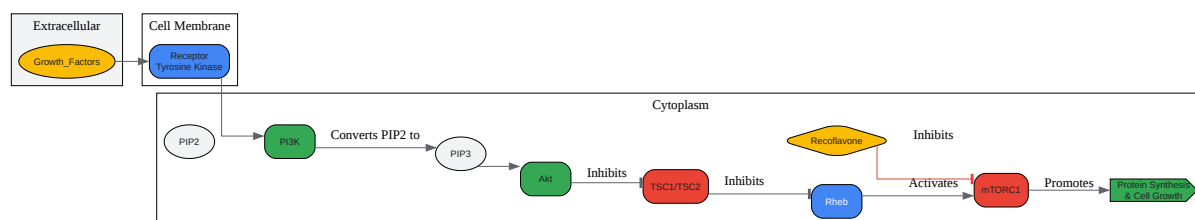
Signaling Pathways

The anti-inflammatory effects of **Recoflavone** are primarily mediated through the modulation of the NF- κ B and mTOR signaling pathways.



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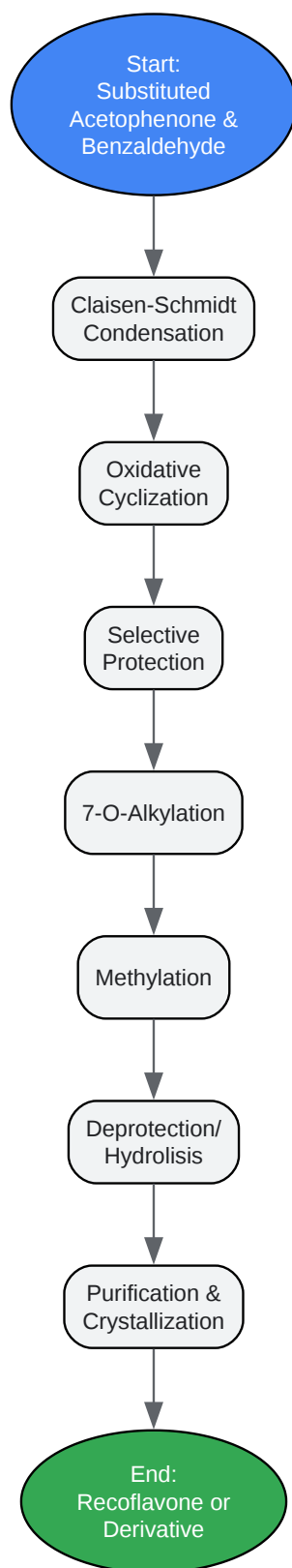
Caption: **Recoflavone** inhibits the NF- κ B signaling pathway.



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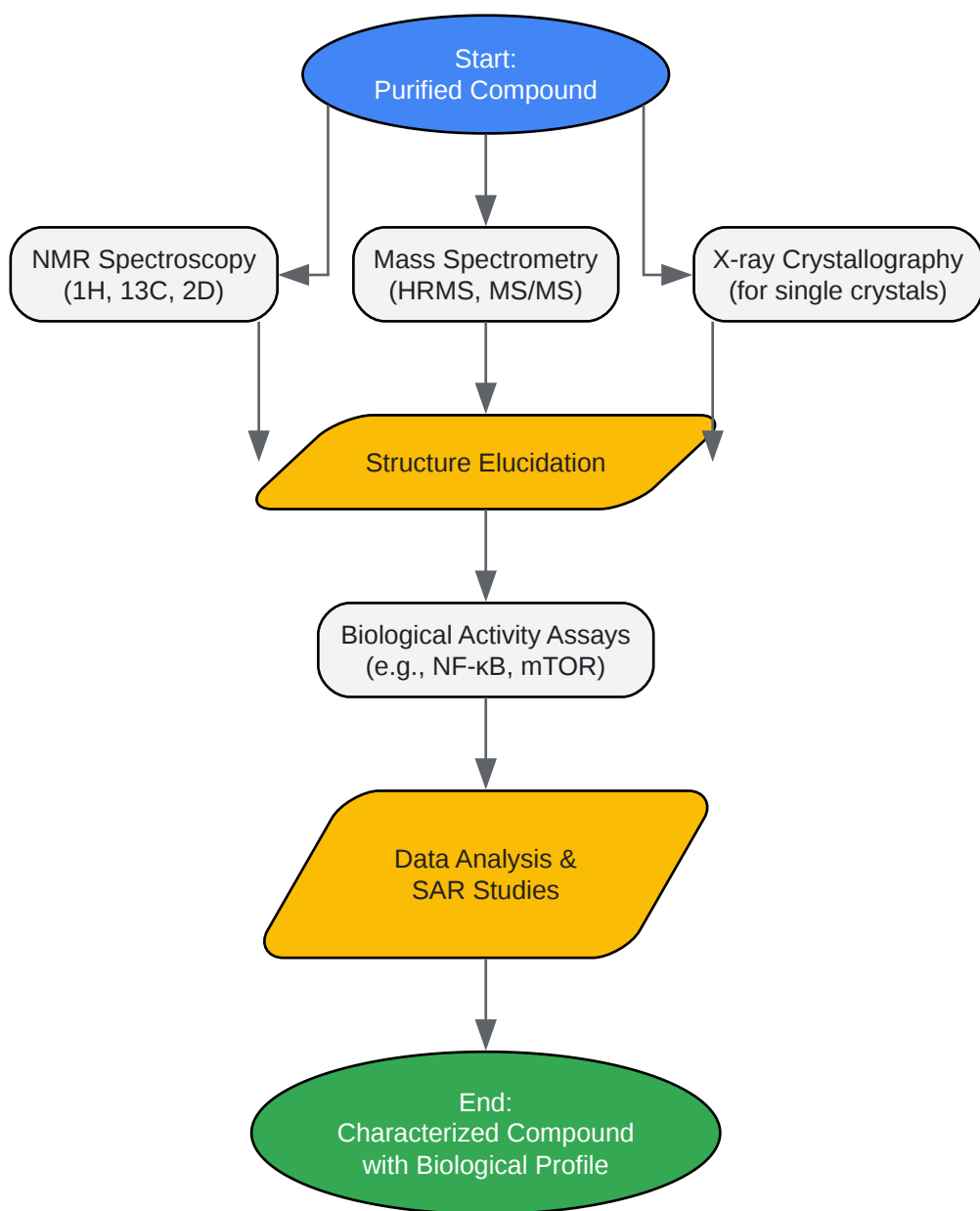
Caption: **Recoflavone** modulates the mTOR signaling pathway.

Experimental Workflows



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Caption: General workflow for the synthesis of **Recoflavone**.



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